2,2-Diphenylpropane
Overview
Description
2,2-Diphenylpropane, also known as 1,1’-(1-Methylethylidene)bisbenzene, is an organic compound with the molecular formula C15H16. It is characterized by a central propane structure with two phenyl groups attached to the second carbon atom. This compound is a clear, colorless to yellow liquid at room temperature and has a molecular weight of 196.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diphenylpropane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+(CH3)2CHClAlCl3(CH3)2C(C6H5)2+HCl
This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: On an industrial scale, this compound can be produced using similar Friedel-Crafts alkylation methods. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to more saturated hydrocarbons using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: HNO3 for nitration, H2SO4 for sulfonation.
Major Products Formed:
Oxidation: Benzophenone or benzoic acid derivatives.
Reduction: More saturated hydrocarbons like diphenylmethane.
Substitution: Nitro or sulfonic acid derivatives of this compound.
Scientific Research Applications
2,2-Diphenylpropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studying the behavior of aromatic hydrocarbons in biological systems.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including resins and plastics.
Mechanism of Action
The mechanism by which 2,2-Diphenylpropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Diphenylmethane: Similar structure but lacks the additional methyl group on the central carbon.
Bisphenol A: Contains two phenol groups instead of phenyl groups.
Benzophenone: Contains a carbonyl group between the two phenyl rings.
Uniqueness: 2,2-Diphenylpropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
2-phenylpropan-2-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILSYCKGLDDVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047892 | |
Record name | 2,2-Diphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-22-3, 13540-56-2 | |
Record name | Dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Diphenylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLDIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Diphenylpropane?
A1: this compound has a molecular formula of C15H16 and a molecular weight of 196.29 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have characterized this compound using various spectroscopic techniques, including:
- IR Spectroscopy: This technique has been used to study the structure of polyurethanes synthesized using this compound as a monomer. [, , , , , , , , ] These studies focus on the characteristic absorption bands of various functional groups present in the synthesized polymers, including those arising from the incorporation of this compound.
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been utilized to elucidate the structure of this compound derivatives and confirm the structures of compounds isolated from natural sources. [, ]
Q3: How do structural modifications of this compound impact its estrogenic activity?
A3: Research on bisphenol A (4,4′-dihydroxy-2,2-diphenylpropane) and related compounds indicates that the presence of the 4-hydroxyl group on the A-phenyl ring and the intact B-phenyl ring are crucial for estrogenic activity. [] Substitutions at the 3,5-positions of the phenyl rings and modifications to the bridging alkyl moiety can significantly influence the potency of estrogenic activity. [, ] For example, Tetrachlorobisphenol A, which has chlorine substitutions on the phenyl rings, exhibits higher estrogenic activity than bisphenol A itself. []
Q4: Does this compound itself possess estrogenic activity?
A4: While this compound can be metabolized into estrogenically active compounds like bisphenol A, it shows little to no estrogenic activity in its unmetabolized form. [, ] This highlights the importance of metabolic activation for the estrogenic potential of some compounds.
Q5: What is the role of this compound in zeolite-catalyzed reactions?
A5: Research suggests that mono-iso-propylated this compound derivatives act as key intermediates in the zeolite-catalyzed disproportionation of iso-propylbenzene over large-pore zeolites. [] This finding provides insights into the reaction mechanism and highlights the significance of this compound derivatives in zeolite-catalyzed alkylation and transalkylation processes.
Q6: How has computational chemistry been employed to study this compound-containing polymers?
A6: Computational chemistry plays a vital role in understanding the thermal stability of poly(aryl ether sulfones) containing this compound. [] Researchers utilize computer-generated reaction mechanisms and quantum chemical calculations to model the pyrolysis process of these polymers. These simulations help explain the impact of the isopropylidene link (derived from this compound) on the polymer's degradation pathway and overall thermal stability.
Q7: What is the impact of this compound on the properties of epoxy nanocomposites?
A7: The incorporation of this compound-based cyanate esters as a modifying agent in epoxy nanocomposites has been investigated for its effect on mechanical and morphological properties. [] The research shows that the inclusion of these cyanate esters can enhance strength and modulus while influencing the glass-transition temperature of the resulting nanocomposite material. These findings are relevant for tailoring the properties of epoxy-based materials for specific applications.
Q8: Does this compound pose any environmental risks?
A8: While this compound itself may not be extensively studied for environmental impact, its close structural analogue, bisphenol A, is a known endocrine disruptor. [, ] The potential for this compound to degrade into bisphenol A or other similar compounds raises concerns about its persistence and potential ecotoxicological effects. Further research is necessary to fully understand the environmental fate and potential risks associated with this compound.
Q9: How is this compound analyzed in biological samples?
A9: A simple and rapid HPLC method has been developed for the determination of mitotane (an adrenal cytotoxic drug) in human plasma using this compound as an internal standard. [] This method demonstrates the utility of this compound in analytical chemistry for quantifying pharmaceuticals in biological matrices.
Q10: What analytical techniques are used to study the incorporation of this compound in polymers?
A10: Researchers utilize a combination of techniques to analyze the presence and influence of this compound in polymers:
- IR Spectroscopy: IR spectroscopy helps identify characteristic absorption bands associated with functional groups originating from this compound within the polymer structure. [, , , , , , , , ]
- Chemical Analysis: Techniques like elemental analysis help determine the content of specific elements within the polymer, confirming the incorporation of this compound. []
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